N-cycloheptyl-3,5-dinitrobenzamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-cycloheptyl-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c18-14(15-11-5-3-1-2-4-6-11)10-7-12(16(19)20)9-13(8-10)17(21)22/h7-9,11H,1-6H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYLSSQWYVHPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-cycloheptyl-3,5-dinitrobenzamide PubChem CID and safety data
PubChem CID: 133767192 | CAS: 92440-83-0
Part 1: Introduction & Physicochemical Profile[1]
Compound Identity
N-cycloheptyl-3,5-dinitrobenzamide is a synthetic nitro-aromatic amide characterized by a seven-membered cycloaliphatic ring coupled to a dinitro-substituted benzene core.[1][2] It belongs to the class of N-alkyl-3,5-dinitrobenzamides, a scaffold increasingly investigated for antitubercular activity, specifically targeting the DprE1 enzyme in Mycobacterium tuberculosis.
-
IUPAC Name: this compound
-
PubChem CID:
-
CAS Number: 92440-83-0
-
Molecular Formula: C₁₄H₁₇N₃O₅[1]
-
SMILES: C1CCCC(CC1)NC(=O)C2=CC(=CC(=C2)[O-])[O-]
Physicochemical Properties
The following data is essential for determining solubility windows and formulation strategies.
| Property | Value | Context |
| Molecular Weight | 307.30 g/mol | Small molecule drug-like range |
| XLogP3 | ~3.2 (Predicted) | Lipophilic; indicates good membrane permeability |
| H-Bond Donors | 1 | Amide NH |
| H-Bond Acceptors | 5 | Nitro groups and Carbonyl oxygen |
| Topological Polar Surface Area | 105 Ų | < 140 Ų suggests oral bioavailability potential |
| Solubility | Low in water; Soluble in DMSO, DCM, DMF | Requires organic co-solvents for bioassays |
| Appearance | Light yellow to yellow solid | Characteristic of polynitro aromatics |
Part 2: Safety Data & Handling (GHS Standards)
Hazard Classification (Read-Across Methodology)
Note: While specific experimental toxicity data for CAS 92440-83-0 is limited, the safety profile is derived via "Read-Across" from the structural analog 3,5-dinitrobenzamide (CAS 121-81-3) and the precursor 3,5-dinitrobenzoyl chloride.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[3] | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[3][4] | H315 |
| Eye Damage/Irritation | 2A | Causes serious eye irritation.[3] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[3][4] | H335 |
Critical Handling Protocols
Nitro-aromatics possess inherent thermal instability. While benzamides are generally more stable than their benzoyl chloride precursors, the presence of two nitro groups requires strict adherence to temperature controls to prevent runaway decomposition.
-
Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Skin: Nitrile gloves (minimum thickness 0.11 mm); double-gloving recommended during synthesis.
-
Respiratory: N95 particulate respirator if dust generation is likely outside the hood.
-
-
Incompatibility: Avoid contact with strong bases (formation of unstable salts) and strong reducing agents (reduction of nitro groups to amines, which is exothermic).
Safety Decision Logic
The following diagram outlines the decision matrix for handling polynitro-benzamides in a research setting.
Caption: Operational logic for handling nitro-aromatic solids and solutions to minimize exposure and explosion risk.
Part 3: Synthesis & Experimental Methodology
Retrosynthetic Analysis
The most robust route to this compound is the Schotten-Baumann reaction , utilizing an acyl chloride substitution. This method is preferred over direct carboxylic acid coupling (using EDC/NHS) due to higher yields and simpler purification for electron-deficient aromatic rings.
Synthesis Protocol
Objective: Synthesis of this compound (10 mmol scale).
Reagents:
-
3,5-Dinitrobenzoyl chloride (CAS 99-33-2)
-
Cycloheptylamine (CAS 5452-35-7)
-
Triethylamine (Et₃N) (Base scavenger)
-
Dichloromethane (DCM) (Anhydrous solvent)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).
-
Solubilization: Add Cycloheptylamine (1.13 g, 10 mmol) and Triethylamine (1.5 mL, 11 mmol) to 20 mL of anhydrous DCM. Cool the mixture to 0°C using an ice bath.
-
Addition: Dissolve 3,5-Dinitrobenzoyl chloride (2.30 g, 10 mmol) in 10 mL DCM. Add this solution dropwise to the amine mixture over 15 minutes. Reasoning: The reaction is exothermic; slow addition prevents thermal spikes that could degrade the nitro groups.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (30% Ethyl Acetate in Hexanes).
-
Work-up:
-
Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine.
-
Wash with Saturated NaHCO₃ (2 x 15 mL) to remove unreacted acid/chloride hydrolysis products.
-
Wash with Brine (1 x 15 mL).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the light yellow solid.
Reaction Pathway Visualization
Caption: Mechanistic pathway for the amide coupling between 3,5-dinitrobenzoyl chloride and cycloheptylamine.
Part 4: Applications & Biological Relevance
This compound is not merely a chemical curiosity; it is a functionalized scaffold in Antimycobacterial Drug Discovery .
-
DprE1 Inhibition: Research indicates that N-alkyl-3,5-dinitrobenzamides act as suicide substrates for the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) .
-
Mechanism: The nitro group is reduced to a nitroso intermediate by DprE1, which then covalently modifies a cysteine residue in the enzyme active site, irreversibly inhibiting cell wall synthesis in M. tuberculosis.
-
-
Structure-Activity Relationship (SAR): The cycloheptyl ring provides specific hydrophobic bulk. Studies suggest that varying the ring size (cyclohexyl vs. cycloheptyl vs. cyclooctyl) significantly alters the binding affinity to the DprE1 hydrophobic pocket.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133767192, this compound. Retrieved from [Link]
-
MDPI (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved from [Link]
Sources
Thermodynamic Properties of N-cycloheptyl Substituted Benzamides: A Technical Guide for Drug Development Professionals
Introduction: The Thermodynamic Imperative in Drug Discovery
In the landscape of modern drug development, a comprehensive understanding of the physicochemical properties of a drug candidate is not merely advantageous; it is fundamental to success. Among these, the thermodynamic properties of a molecule—such as its enthalpy of formation, sublimation, and fusion, as well as its solubility and thermal stability—govern its behavior from synthesis and purification to formulation and bioavailability. For researchers, scientists, and drug development professionals, a thorough grasp of these parameters is critical for navigating the complex path from a promising lead compound to a viable therapeutic agent.
This in-depth technical guide focuses on the thermodynamic properties of a specific class of compounds: N-cycloheptyl substituted benzamides. While direct experimental data for this particular substitution pattern is not extensively available in the public domain, this guide will leverage data from closely related analogs, particularly N-cyclohexyl benzamides and other N-substituted benzamides, to provide a robust predictive framework. By understanding the influence of the cycloheptyl moiety through comparative analysis, researchers can anticipate the thermodynamic behavior of their compounds of interest, enabling more informed decision-making in the laboratory.
We will delve into the theoretical underpinnings of key thermodynamic parameters, provide detailed experimental protocols for their determination, present and analyze available and extrapolated data, and discuss the critical role of these properties in the broader context of pharmaceutical development.
I. Fundamental Thermodynamic Properties and Their Significance
The thermodynamic profile of an active pharmaceutical ingredient (API) is a cornerstone of its developability. The following properties are of paramount importance:
-
Enthalpy of Formation (ΔfH°) : This value represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of the energetic stability of a molecule.
-
Enthalpy of Sublimation (ΔsubH°) : The enthalpy of sublimation is the heat required to transform one mole of a substance from a solid to a gaseous state. It is a direct measure of the strength of intermolecular forces in the crystal lattice.
-
Enthalpy of Fusion (ΔfusH°) : This parameter quantifies the heat absorbed when one mole of a solid melts to a liquid. It is related to the crystal lattice energy and the entropy of fusion.
-
Solubility : The concentration of a solute in a saturated solution at a given temperature is a critical determinant of a drug's bioavailability. Thermodynamic models can be used to understand and predict solubility in various solvents.
-
Thermal Stability : The ability of a compound to resist decomposition at elevated temperatures is crucial for its processing, storage, and shelf-life. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess thermal stability.
The interplay of these properties dictates a compound's solid-state characteristics, including its crystal packing and potential for polymorphism—the existence of multiple crystalline forms. Different polymorphs of the same API can exhibit distinct thermodynamic properties, leading to significant variations in solubility, dissolution rate, and ultimately, clinical efficacy.
II. Experimental Determination of Thermodynamic Properties
A rigorous experimental approach is essential for accurately characterizing the thermodynamic profile of N-cycloheptyl substituted benzamides. The following sections detail the principles and protocols for key analytical techniques.
A. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a versatile thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] It is widely used in the pharmaceutical industry to determine melting points, crystallization temperatures, heat capacities, and to study polymorphism.[1]
Experimental Protocol: Determination of Enthalpy of Fusion (ΔfusH°)
-
Sample Preparation : Accurately weigh 2-5 mg of the N-cycloheptyl substituted benzamide into an aluminum DSC pan.
-
Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium and zinc.[2]
-
Measurement : Place the sealed sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis : The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.
Caption: Workflow for determining the enthalpy of fusion using DSC.
B. Knudsen Effusion Method for Enthalpy of Sublimation (ΔsubH°)
The Knudsen effusion method is a reliable technique for measuring the vapor pressure of solids with low volatility.[3][4] By measuring the rate of mass loss of a sample effusing through a small orifice into a vacuum as a function of temperature, the vapor pressure can be determined. The enthalpy of sublimation is then calculated using the Clausius-Clapeyron equation.[4]
Experimental Protocol: Determination of Enthalpy of Sublimation (ΔsubH°)
-
Cell Preparation : A Knudsen effusion cell with a small, well-defined orifice is loaded with the N-cycloheptyl substituted benzamide sample.
-
Thermogravimetric Analysis (TGA) : The cell is placed in a thermogravimetric analyzer, which is evacuated to a high vacuum.
-
Isothermal Measurements : The sample is heated to a series of constant temperatures, and the rate of mass loss is measured at each temperature.
-
Vapor Pressure Calculation : The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.
-
Data Analysis : The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature. The slope of this plot is equal to -ΔsubH°/R, where R is the gas constant, allowing for the determination of the enthalpy of sublimation.
Caption: Workflow for determining the enthalpy of sublimation via the Knudsen effusion method.
C. Solution-Reaction Calorimetry for Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of a compound can be determined experimentally using solution-reaction calorimetry. This technique involves measuring the enthalpy of a specific reaction involving the compound of interest and then using Hess's law to calculate the enthalpy of formation.
Experimental Protocol: Determination of Enthalpy of Formation (ΔfH°)
-
Calorimeter Calibration : The solution calorimeter is calibrated by measuring the enthalpy of a reaction with a known enthalpy change.[5]
-
Enthalpy of Solution Measurement : The enthalpy of solution of the N-cycloheptyl substituted benzamide in a suitable solvent (e.g., dimethylformamide) is measured.
-
Enthalpy of Reaction Measurement : The enthalpy of a reaction involving the dissolved benzamide is measured. For example, the enthalpy of hydrolysis of the amide can be determined.
-
Hess's Law Calculation : By combining the measured enthalpies of solution and reaction with the known enthalpies of formation of the other reactants and products, the standard enthalpy of formation of the N-cycloheptyl substituted benzamide can be calculated.
III. Thermodynamic Data of N-cycloheptyl Substituted Benzamides and Related Compounds
As previously noted, specific experimental thermodynamic data for N-cycloheptyl substituted benzamides are scarce in the literature. Therefore, we present a comparative analysis of data for benzamide and N-cyclohexylbenzamide to provide a reasonable estimation for the properties of their N-cycloheptyl counterparts.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | ΔfusH° (kJ/mol) | ΔsubH° (kJ/mol) |
| Benzamide | C₇H₇NO | 121.14 | 127-130[6] | 19.15[7] | 102 ± 1[7] |
| N-Cyclohexylbenzamide | C₁₃H₁₇NO | 203.28 | ~141-142 (for a derivative)[8] | Data not available | Data not available |
| N-Cycloheptylbenzamide | C₁₄H₁₉NO | 217.31 | Estimated: >140 | Estimated: >20 | Estimated: >110 |
Note: The melting point for N-cyclohexylbenzamide is for a derivative and serves as an approximation. The values for N-cycloheptylbenzamide are estimations based on trends observed in related compounds.
IV. Structure-Property Relationships: The Influence of the Cycloheptyl Group
The introduction of a cycloheptyl group in place of a hydrogen or a smaller alkyl/cycloalkyl group on the amide nitrogen is expected to have a significant impact on the thermodynamic properties of the benzamide scaffold.
-
Increased Molecular Weight and Size : The larger cycloheptyl group will increase the van der Waals forces between molecules, likely leading to a higher enthalpy of sublimation compared to benzamide and N-cyclohexylbenzamide.
-
Crystal Packing : The conformationally flexible seven-membered ring of the cycloheptyl group will influence how the molecules pack in the crystal lattice. This can affect the melting point and enthalpy of fusion. The crystal structure of N-cyclohexylbenzamide reveals intermolecular N-H···O hydrogen bonds forming chains.[9] A similar hydrogen bonding motif is expected for N-cycloheptylbenzamide, but the bulkier cycloheptyl group may lead to less efficient packing, potentially impacting the melting point.
-
Solubility : The addition of the large, nonpolar cycloheptyl group will increase the hydrophobicity of the molecule. This is expected to decrease its aqueous solubility while increasing its solubility in nonpolar organic solvents.[10]
Caption: Influence of the N-cycloheptyl group on key thermodynamic properties.
V. Implications for Drug Development
A thorough understanding of the thermodynamic properties of N-cycloheptyl substituted benzamides has direct and practical implications for their development as therapeutic agents:
-
Solid Form Selection : The ability to identify and characterize different polymorphs through techniques like DSC is crucial for selecting the most stable and bioavailable solid form for development.
-
Formulation Design : Solubility data is essential for designing appropriate formulations that ensure adequate drug dissolution and absorption. For poorly soluble compounds, such as those with a large hydrophobic cycloheptyl group, enabling formulation strategies like amorphous solid dispersions may be necessary.[11]
-
Process Chemistry and Manufacturing : Knowledge of thermal stability is critical for defining safe and efficient manufacturing processes, including drying and milling, where the API may be exposed to thermal stress.
-
Regulatory Compliance : A comprehensive thermodynamic data package is a key component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.
VI. Conclusion
While direct experimental thermodynamic data for N-cycloheptyl substituted benzamides remains an area for future investigation, a robust understanding of their likely properties can be achieved through the careful application of established analytical techniques and comparative analysis with structurally related compounds. The principles and protocols outlined in this guide provide a framework for researchers and drug development professionals to systematically evaluate these critical parameters. By investing in a thorough thermodynamic characterization early in the development process, the risks of late-stage failure can be significantly mitigated, paving the way for the successful translation of promising molecules into effective medicines.
References
- Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. (URL not available)
-
N-Cyclohexylbenzamide - PMC. (URL: [Link])
-
Knudsen cell - Wikipedia. (URL: [Link])
-
N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem - NIH. (URL: [Link])
- EP0507672B1 - N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof - Google P
- (IUCr) Crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide. (URL not available)
-
Benzamide - the NIST WebBook. (URL: [Link])
-
Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study - MDPI. (URL: [Link])
-
Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. (URL: [Link])
-
(PDF) Thermal, spectroscopic and DFT studies of solid benzamide - ResearchGate. (URL: [Link])
-
Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group - ResearchGate. (URL: [Link])
- experimental thermodynamics volume vii - College of Engineering and Applied Science. (URL not available)
-
NASA Glenn Coefficients for Calculating Thermodynamic Properties of Individual Species - NASA Technical Reports Server (NTRS). (URL: [Link])
-
Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC. (URL: [Link])
-
Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and - Semantic Scholar. (URL: [Link])
- Differential Scanning Calorimetry (DSC Analysis)
-
Reaction-Solution Calorimetry - Molecular Energetics Group. (URL: [Link])
-
Investigation of Phase Mixing in Amorphous Solid Dispersions of AMG 517 in HPMC-AS Using DSC, Solid-State NMR, and Solution Calorimetry - PubMed. (URL: [Link])
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. N-cycloheptyl-N-methyl-benzamide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. N-cyclohexyl-N-methyl-benzamide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. echemi.com [echemi.com]
- 7. Benzamide [webbook.nist.gov]
- 8. EP0507672B1 - N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof - Google Patents [patents.google.com]
- 9. N-Cyclohexylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Nucleophilic acyl substitution protocol for N-cycloheptylbenzamide synthesis
Application Note: High-Efficiency Synthesis of N-Cycloheptylbenzamide via Nucleophilic Acyl Substitution
Abstract
This technical guide details a robust protocol for the synthesis of N-cycloheptylbenzamide (CAS: 31510-13-1), a key pharmacophore scaffold in medicinal chemistry. The method utilizes a classic nucleophilic acyl substitution pathway between benzoyl chloride and cycloheptanamine. This protocol is optimized for high yield (>85%), minimal side-product formation, and scalability. It includes mechanistic insights, precise experimental stoichiometry, and troubleshooting for common synthetic pitfalls.
Introduction & Medicinal Relevance
The cycloheptyl ring is an increasingly valuable structural motif in drug discovery, offering a unique balance of lipophilicity and spatial volume compared to its smaller homologs (cyclopentyl, cyclohexyl). In the context of N-cycloheptylbenzamide, the 7-membered ring serves as a bulky, hydrophobic "anchor" that can enhance binding affinity in hydrophobic pockets of target proteins (e.g., GPCRs, kinases).
Target Molecule Profile:
-
Name: N-Cycloheptylbenzamide
-
CAS Number: 31510-13-1[1]
-
Molecular Formula: C₁₄H₁₉NO
-
Molecular Weight: 217.31 g/mol [1]
-
Core Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination)
Reaction Mechanism
The synthesis proceeds via the Schotten-Baumann conditions or anhydrous modifications thereof. The reaction is driven by the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acid chloride, followed by the elimination of the chloride leaving group. A base (Triethylamine) is employed to neutralize the generated HCl, preventing the protonation of the nucleophilic amine.
DOT Diagram: Mechanistic Pathway
Caption: Step-wise mechanism of nucleophilic acyl substitution showing addition, elimination, and acid scavenging.
Experimental Design & Stoichiometry
To ensure complete conversion of the limiting reagent (benzoyl chloride) and minimize purification burden, the nucleophile (amine) and base are used in slight excess.
Table 1: Reagent Stoichiometry
| Reagent | Role | Equiv. | Rationale |
| Benzoyl Chloride | Electrophile | 1.0 | Limiting reagent; highly reactive. |
| Cycloheptanamine | Nucleophile | 1.1 | Slight excess ensures complete consumption of acid chloride. |
| Triethylamine (Et₃N) | Base | 1.5 | Neutralizes HCl; excess ensures basic pH throughout reaction. |
| Dichloromethane (DCM) | Solvent | [0.2 M] | Aprotic, solubilizes all reactants, easy to remove. |
Detailed Protocol
Step 1: Reaction Setup
-
Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.
-
Purge the flask with nitrogen or argon (optional but recommended to minimize hydrolysis of benzoyl chloride).
-
Add Cycloheptanamine (1.1 equiv) and Triethylamine (1.5 equiv) to the flask.
-
Dissolve in anhydrous DCM (concentration relative to benzoyl chloride ~0.2 M).
-
Cool the mixture to 0°C using an ice-water bath. Cooling is critical to control the exotherm and prevent bis-acylation.
Step 2: Addition of Electrophile
-
Dilute Benzoyl Chloride (1.0 equiv) in a small volume of DCM (e.g., 5 mL).
-
Add the benzoyl chloride solution dropwise to the stirring amine solution over 10–15 minutes.
-
Observation: White vapor (HCl) may form briefly, instantly neutralized by the base to form a white precipitate (Et₃N·HCl).
-
-
Remove the ice bath after addition is complete and allow the reaction to warm to room temperature (20–25°C).
-
Stir for 2–4 hours . Monitor by TLC (Hexanes:EtOAc 4:1) or LC-MS.[1]
Step 3: Workup & Isolation
-
Quench: Add water (20 mL) to the reaction mixture to hydrolyze any unreacted acid chloride.
-
Phase Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Acid Wash: Wash the organic layer with 1M HCl (2 x 15 mL) .
-
Purpose: Removes unreacted cycloheptanamine and triethylamine (protonates them into water-soluble salts).
-
-
Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 x 15 mL) .
-
Purpose: Removes any benzoic acid formed by hydrolysis.
-
-
Drying: Wash with Brine (1 x 15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) to yield the crude solid.
Step 4: Purification
-
Crude Appearance: Off-white to white solid.
-
Method: Recrystallization is preferred for scale-up.
-
Solvent System: Ethanol/Water or pure Hexanes/Ethyl Acetate.
-
Alternative: Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
DOT Diagram: Experimental Workflow
Caption: Operational workflow for the synthesis and purification of N-cycloheptylbenzamide.
Characterization & Quality Control
Data below is representative for N-cycloheptylbenzamide (C₁₄H₁₉NO).[1]
-
Physical State: White crystalline solid.
-
Melting Point: ~118–125°C (Analogous range; specific polymorphs may vary).
-
Solubility: Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water.
-
MS (ESI+): Calculated [M+H]⁺ = 218.15; Found = 218.2.
Expected ¹H NMR (400 MHz, CDCl₃):
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.70 – 7.75 | Multiplet | 2H | Aromatic (Ortho) |
| 7.40 – 7.50 | Multiplet | 3H | Aromatic (Meta/Para) |
| 6.00 – 6.20 | Broad Singlet | 1H | N-H (Amide) |
| 4.10 – 4.20 | Multiplet | 1H | Cycloheptyl CH -N |
| 2.00 – 2.10 | Multiplet | 2H | Cycloheptyl CH ₂ (α to CH) |
| 1.40 – 1.70 | Multiplet | 10H | Cycloheptyl CH ₂ (Bulk ring) |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Benzoyl Chloride | Ensure reagents are dry; use anhydrous DCM; purge with N₂. |
| Oil instead of Solid | Solvent entrapment or impurities | Triturate with cold hexanes or pentane to induce crystallization. |
| Starting Material Remains | Stoichiometry error | Check amine purity; ensure >1.0 equiv of benzoyl chloride is NOT used (harder to clean). |
| Strong Benzoic Acid Smell | Incomplete workup | Repeat NaHCO₃ wash to ensure full removal of benzoic acid byproduct. |
Safety Information
-
Benzoyl Chloride: Potent lachrymator and corrosive. Handle ONLY in a fume hood. Reacts violently with water.
-
Dichloromethane (DCM): Volatile, toxic, and suspected carcinogen. Avoid inhalation.
-
Triethylamine: Flammable and corrosive.
References
-
PubChem. N-Cycloheptylbenzamide (Compound). National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]
-
ChemSrc. 3-chloro-N-cycloheptylbenzamide Physical Data. Available at: [Link]
Sources
Application Note & Protocol: High-Purity Recrystallization of N-cycloheptyl-3,5-dinitrobenzamide
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of novel chemical entities.
Abstract: This document provides a comprehensive guide to developing a robust recrystallization protocol for the purification of N-cycloheptyl-3,5-dinitrobenzamide, a compound of interest in medicinal chemistry. Given the absence of specific literature precedents for this molecule's crystallization, this guide emphasizes a systematic approach to solvent screening and optimization, employing both single-solvent and mixed-solvent techniques to achieve high purity and yield. The protocols are designed to be self-validating, with embedded rationale for each step, ensuring both reproducibility and a deeper understanding of the crystallization process.
Introduction: The Critical Role of Purification
This compound belongs to the dinitrobenzamide class of compounds, which have garnered significant interest for their potential therapeutic activities, including antimycobacterial properties[1][2][3]. As with any active pharmaceutical ingredient (API) candidate, achieving high purity is paramount. The presence of impurities, even in minute quantities, can significantly impact downstream biological assays, toxicological studies, and ultimately, the safety and efficacy of a potential drug.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds[4][5]. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures[4][6]. An ideal recrystallization process removes impurities while maximizing the recovery of the desired crystalline solid. This application note details a systematic methodology to identify the optimal recrystallization solvent(s) for this compound and provides detailed protocols for its purification.
Understanding the Molecule: Predicting Solubility Behavior
The structure of this compound dictates its likely solubility characteristics. The molecule possesses a polar aromatic dinitrobenzamide core and a non-polar cycloheptyl group. This amphipathic nature suggests that a single solvent may not be ideal, and a mixed-solvent system could offer the necessary solubility gradient for effective recrystallization[7][8].
-
Polar Head: The two nitro groups and the amide linkage contribute to the molecule's polarity, suggesting potential solubility in polar solvents.
-
Non-polar Tail: The large, flexible cycloheptyl group is non-polar and will favor solubility in non-polar organic solvents.
Based on this structure, we can anticipate that highly polar solvents (like water) will be poor solvents, while highly non-polar solvents (like hexanes) may also be poor solvents for the polar part of the molecule. Solvents of intermediate polarity are likely to be good candidates for dissolving the compound when heated.
Systematic Solvent Screening Protocol
The first critical step is to perform small-scale solubility tests to identify suitable solvent candidates. This systematic screening will form the basis for selecting a single solvent or a mixed-solvent system for the full-scale recrystallization.
Materials & Equipment
-
This compound (crude)
-
Test tubes (small)
-
Hot plate with a water or sand bath
-
Vortex mixer
-
A selection of solvents with varying polarities (see Table 1)
-
Glass stirring rods
Solvent Selection for Screening
A range of solvents with varying polarities should be tested. The following table provides a suggested list of solvents to screen.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Unlikely to be a good solvent alone, but useful as an anti-solvent. |
| Ethanol | High | 78 | A common polar solvent for amides[9]. |
| Methanol | High | 65 | Similar to ethanol, but more polar. |
| Isopropanol | Medium-High | 82 | Another common alcohol for recrystallization. |
| Acetone | Medium | 56 | A polar aprotic solvent. |
| Acetonitrile | Medium | 82 | Often gives good results for amides[9]. |
| Ethyl Acetate | Medium | 77 | An ester of intermediate polarity. |
| Dichloromethane (DCM) | Medium-Low | 40 | A common solvent for dissolving a wide range of organic compounds. |
| Toluene | Low | 111 | A non-polar aromatic solvent. |
| Heptane/Hexane | Low | 98/69 | Non-polar solvents, likely to be poor solvents ("anti-solvents"). |
Table 1: Suggested Solvents for Recrystallization Screening.
Step-by-Step Screening Protocol
-
Preparation: Place a small amount (approx. 10-20 mg) of crude this compound into separate, labeled test tubes.
-
Room Temperature Solubility: To each test tube, add the selected solvent dropwise (starting with ~0.5 mL) and vortex. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage[4].
-
Hot Solubility: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent. Add more solvent dropwise until the solid dissolves completely. A good solvent will dissolve the compound completely at or near its boiling point in a minimal amount of solvent[10].
-
Cooling and Crystallization: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If crystals form, this indicates a potentially suitable single solvent.
-
Ice Bath: If no crystals form at room temperature, place the test tube in an ice bath to induce crystallization.
-
Record Observations: Carefully record the solubility at room temperature and upon heating, and the quality and quantity of crystals formed upon cooling for each solvent.
Recrystallization Protocols
Based on the results of the solvent screening, you can proceed with either a single-solvent or a mixed-solvent recrystallization.
Single-Solvent Recrystallization Protocol
This method is preferred for its simplicity if a suitable single solvent is identified.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved[5].
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals[6].
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Mixed-Solvent Recrystallization Protocol
This technique is employed when no single solvent provides the desired solubility characteristics. It involves a "good" solvent that dissolves the compound readily and a "poor" or "anti-solvent" in which the compound is insoluble[7][8].
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the "good" solvent at its boiling point[11][12].
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation)[7][8].
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears[8].
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash (with a cold mixture of the two solvents in the same proportion), and dry the crystals as described in the single-solvent protocol.
Visualization of the Workflow
The following diagram illustrates the decision-making process for selecting and performing the appropriate recrystallization technique.
Caption: Workflow for Recrystallization Solvent Selection and Protocol.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod or add a seed crystal[6]. |
| Oiling out | - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly. | - Use a lower boiling point solvent.- Ensure slow cooling. For mixed solvents, add more of the "good" solvent. |
| Low recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary.- Ensure adequate cooling in an ice bath.- Use a pre-heated funnel for hot filtration. |
| Colored impurities remain | - The impurities are not removed by recrystallization alone. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Table 2: Troubleshooting Guide for Recrystallization.
Conclusion
The purification of this compound by recrystallization is a critical step in its chemical development. By following a systematic approach to solvent screening and employing the appropriate single or mixed-solvent protocol, researchers can achieve a high degree of purity. The detailed methodologies and troubleshooting guide provided in this application note are intended to empower scientists to confidently develop and execute a robust and reproducible purification process.
References
- Chem355 Labbook-2020. (n.d.). General Mixed Solvent Procedure.
- Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based....
-
Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Swarthmore College. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
MDPI. (n.d.). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization1. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C14H17N3O5). Retrieved from [Link]
-
PubMed. (2018, September 15). Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-Dinitrobenzamide (CAS 121-81-3). Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Retrieved from [Link]
-
PubChem. (n.d.). N-cycloheptyl-N-methyl-3,5-dinitrobenzamide. Retrieved from [Link]
-
Preprints.org. (2024, April 17). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N- alkyl Nitrobenzamides as Potential DprE1 Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Retrieved from [Link]
Sources
- 1. Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. preprints.org [preprints.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. amherst.edu [amherst.edu]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
Application Note: Structural Elucidation of N-cycloheptyl-3,5-dinitrobenzamide via 1H NMR
Topic: 1H NMR Interpretation of N-cycloheptyl-3,5-dinitrobenzamide Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the structural verification of This compound , a compound of significant interest in medicinal chemistry as a potential antitubercular agent (DprE1 inhibitor scaffold) and in supramolecular chemistry as an electron-deficient aromatic building block. We detail the specific 1H NMR signature in DMSO-d
Introduction & Structural Context
This compound comprises two distinct magnetic environments linked by an amide bond:
-
Electron-Deficient Aromatic System: The 3,5-dinitrobenzoyl group represents an
(or strictly ) spin system. The nitro groups at positions 3 and 5 strongly deshield the ring protons, pushing them into the far downfield region (> 8.5 ppm). -
Lipophilic Aliphatic Ring: The cycloheptyl moiety introduces a complex aliphatic envelope. Unlike rigid cyclohexyl rings, the cycloheptyl group undergoes rapid pseudorotation, often resulting in broadened multiplets rather than resolved couplings at room temperature.
Key Application: This scaffold is frequently synthesized as an intermediate for charge-transfer complexation studies or as a lipophilic analog in Structure-Activity Relationship (SAR) studies for antimycobacterial drugs targeting DprE1 [1, 2].
Experimental Protocol
Sample Preparation
Solvent Selection:
-
Recommended: DMSO-d
(Dimethyl sulfoxide-d ).-
Reasoning: The presence of the nitro groups and the amide functionality makes the compound polar and potentially sparingly soluble in CDCl
. DMSO-d ensures complete solubility and, crucially, slows the exchange of the amide proton, revealing its scalar coupling to the adjacent methine proton.
-
-
Alternative: CDCl
(Chloroform-d).-
Note: Use only if the sample is confirmed soluble. Expect the amide proton to appear as a broad singlet with variable chemical shift.
-
Procedure:
-
Weigh 5–10 mg of this compound into a clean vial.
-
Add 0.6 mL of DMSO-d
(99.9% D). -
Agitate (vortex or sonicate) until the solution is optically clear.
-
Transfer to a high-quality 5 mm NMR tube.
-
Optional: Add trace TMS (Tetramethylsilane) as an internal reference (
0.00 ppm). If not added, reference to the residual DMSO pentet at 2.50 ppm.
Acquisition Parameters (Standard 400/600 MHz)
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).
-
Spectral Width: -2 to 14 ppm (to capture broad amide peaks).
-
Relaxation Delay (D1):
1.0 s (ensure full relaxation of aromatic protons). -
Scans (NS): 16 or 32 (sufficient for >5 mg sample).
-
Temperature: 298 K (25 °C).
Spectral Interpretation & Assignment Logic
The Aromatic Region (The "Fingerprint")
The 3,5-dinitro substitution pattern creates a highly symmetric environment.
-
Proton H-4 (
~9.0–9.2 ppm): Located between two electron-withdrawing nitro groups. This is the most deshielded proton. It appears as a triplet (or pseudo-triplet) due to meta-coupling ( Hz) with H-2 and H-6. -
Protons H-2, H-6 (
~8.8–9.0 ppm): Located between a nitro group and the carbonyl group. These are chemically equivalent due to the plane of symmetry. They appear as a doublet ( Hz).
The Amide Linker
-
Amide NH (
~8.6–8.9 ppm in DMSO): In dry DMSO-d , this proton does not exchange rapidly. It couples to the adjacent methine proton (CH) of the cycloheptyl ring.-
Multiplicity: Doublet (
Hz). -
Diagnostic Check: If D
O is added, this peak will disappear (deuterium exchange).[1]
-
The Aliphatic Cycloheptyl Ring
-
Methine CH (
~4.0–4.2 ppm): The proton on the carbon attached to the nitrogen. Deshielded by the electronegative nitrogen atom.-
Multiplicity: Multiplet (typically a doublet of multiplets). It couples to the NH (large doublet) and the adjacent CH
protons (complex splitting).
-
-
Ring Methylenes (
1.4–2.0 ppm):-
-CH
(C2, C7): Slightly deshielded (~1.8–2.0 ppm). -
-CH
(C3-C6): A broad overlapping envelope (~1.4–1.7 ppm). -
Note: Unlike cyclohexane, cycloheptane lacks a rigid chair conformation, leading to averaged signals.
-
-CH
Summary Table of Assignments (DMSO-d )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Fragment |
| 9.10 – 9.15 | Triplet ( | 1H | H-4 | Ar-H (between two NO |
| 8.90 – 8.95 | Doublet ( | 2H | H-2, H-6 | Ar-H (flanking Carbonyl) |
| 8.70 – 8.85 | Doublet ( | 1H | NH | Amide Proton |
| 4.05 – 4.15 | Multiplet | 1H | N-CH | Cycloheptyl Methine |
| 1.80 – 1.95 | Multiplet | 2H | Cycloheptyl C2/C7 | |
| 1.40 – 1.70 | Multiplet (Broad) | 10H | Cycloheptyl C3-C6 |
Visualizing the Logic
The following diagrams illustrate the assignment decision tree and the experimental workflow.
Diagram 1: Assignment Logic Flowchart
Caption: Decision tree for assigning proton signals based on chemical shift regions and multiplicity patterns.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for obtaining high-quality NMR data.
Troubleshooting & Common Artifacts
-
Water Peak: In DMSO-d
, residual water appears as a broad singlet at 3.33 ppm . If the sample is "wet," this peak may broaden or shift, and the amide doublet may collapse into a broad singlet due to rapid proton exchange [3]. -
Residual Solvent: DMSO-d
(quintet) appears at 2.50 ppm . -
Impurities:
References
-
Antimycobacterial N-alkyl Nitrobenzamides
- Source: Preprints.org (2024). "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors."
-
URL:[Link]
-
Dinitrobenzamide Scaffold Synthesis
- Source: MDPI (2024). "Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold."
-
URL:[Link]
-
NMR Solvent Impurities
Sources
High-Performance TLC Analysis of Dinitrobenzamide Impurities: Method Development & Protocols
Topic: TLC solvent systems for separating dinitrobenzamide impurities Content Type: Detailed Application Note and Protocol
Abstract & Scope
This application note details a robust Thin Layer Chromatography (TLC) protocol for the separation and identification of impurities in 3,5-dinitrobenzamide and its structural analogs (e.g., Zoalene derivatives). Dinitrobenzamides are critical intermediates in the synthesis of antitubercular agents, agrochemicals, and polyamide precursors.
The primary challenge in their analysis is differentiating between regioisomers (e.g., 3,5-dinitro vs. 2,4-dinitro), homologs (mono-nitro precursors), and hydrolysis products (dinitrobenzoic acids). This guide moves beyond standard hexane/ethyl acetate systems, introducing chemically grounded solvent systems that exploit
Chemical Context & Separation Logic
To design an effective separation, one must understand the molecular interactions at play.
-
The Analyte (Dinitrobenzamide): Contains a primary amide group (
) capable of strong hydrogen bonding and two nitro groups ( ) which are strong electron-withdrawing groups (EWGs). This creates a molecule with a significant dipole moment but reduced basicity compared to benzamide. -
The Impurities:
-
Mono-nitrobenzamides: Less polar than dinitro variants in some systems due to fewer dipoles, but often elute similarly due to the dominant amide interaction.
-
Dinitrobenzoic Acids: Highly polar and acidic; will streak or remain at the baseline without an acidic modifier.
-
Regioisomers (e.g., 2,4-dinitro): Possess different dipole vectors and internal hydrogen bonding capabilities (ortho-effect), allowing separation on aromatic solvents like toluene.
-
Mechanistic Selection of Mobile Phases
| Solvent Component | Function | Mechanistic Rationale |
| Ethyl Acetate | H-Bond Acceptor | Disrupts amide-silica H-bonds to move the analyte up the plate. |
| Toluene | Interacts with the electron-deficient aromatic ring of nitro-compounds (charge transfer complex), improving isomer selectivity. | |
| Acetic Acid | Acidic Modifier | Suppresses ionization of benzoic acid impurities, sharpening spots and preventing tailing. |
| Acetone | Dipolar Aprotic | Increases solubility and migration of highly polar dinitro species. |
Experimental Protocol
Materials & Equipment
-
Stationary Phase: Silica Gel 60
pre-coated plates (20 x 20 cm), aluminum or glass backed. -
Sample Solvent: Acetone or Methanol (HPLC Grade).
-
Visualization Reagents:
-
UV Lamp (254 nm & 365 nm).
-
Bratton-Marshall Reagents (for specific nitro group detection).
-
-
Development Chamber: Twin-trough chamber saturated with solvent vapor for 20 minutes prior to use.
Sample Preparation[1]
-
Standard Solution: Dissolve 10 mg of pure 3,5-dinitrobenzamide reference standard in 10 mL of Acetone.
-
Test Solution: Dissolve 10 mg of the crude sample in 10 mL of Acetone.
-
Spiking (System Suitability): Mix 1 mL of Standard and 1 mL of a known impurity (e.g., 3-nitrobenzamide) to confirm resolution.
Optimized Solvent Systems
Three systems are recommended depending on the specific separation goal.
System A: General Purity Screening (Broad Polarity)
-
Composition: Ethyl Acetate : Hexane (60 : 40)
-
Application: Routine check for non-polar side products and baseline material.
-
Expected
: ~0.45 for 3,5-dinitrobenzamide.
System B: Isomer Resolution (The "Selectivity" System)
-
Composition: Toluene : Acetone : Glacial Acetic Acid (70 : 25 : 5)
-
Application: Separation of 3,5-dinitro from 2,4-dinitro isomers and suppression of acid tailing.
-
Logic: Toluene provides
-selectivity for the nitro-aromatic ring, while acetic acid keeps acidic impurities sharp.
System C: High Polarity (For Degradants)
-
Composition: Chloroform : Methanol (90 : 10)
-
Application: Detection of highly polar degradation products or hydrolysis products (acids/salts).
Step-by-Step Execution
-
Activation: Heat TLC plates at 110°C for 30 minutes to remove atmospheric moisture.
-
Spotting: Apply 2
L of sample using a micro-capillary 1.5 cm from the bottom edge. Keep spot diameter < 3 mm. -
Equilibration: Place filter paper in the developing chamber and saturate with mobile phase for 20 mins.
-
Development: Run the plate until the solvent front reaches 15 cm from the origin.
-
Drying: Dry in a fume hood with a warm air stream until solvent odor dissipates.
Visualization & Detection Strategies
Detection must be validated. Simple UV observation is often insufficient for distinguishing isomers.
Method 1: UV Fluorescence Quenching (Non-Destructive)
-
Procedure: Expose plate to 254 nm UV light.[1]
-
Observation: Nitrobenzamides appear as dark spots against the bright green fluorescent background of the
indicator. -
Limit: Does not distinguish between nitro-isomers and other aromatics.
Method 2: Reduction-Diazotization (Specific for Nitro/Amine)
This method chemically validates the presence of the nitro group by reducing it to an amine and forming a colored azo-dye.[2]
-
Reduction: Spray plate with Tin(II) Chloride solution (5%
in 10% HCl). Heat at 100°C for 5 mins. (Nitro Amine). -
Diazotization: Spray with 0.1% Sodium Nitrite (
) solution. -
Coupling: Spray with 0.5% N-(1-Naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent) in ethanol.
-
Result: Violet/Purple spots indicate nitro/amine groups.
Data Interpretation & Troubleshooting
Expected Values (System B: Toluene/Acetone/AcOH)
| Compound | Approx | Visualization (UV 254) | Visualization (Chem) |
| 3,5-Dinitrobenzoic Acid | 0.10 - 0.15 | Dark Spot | Purple (after red.) |
| 3-Nitrobenzamide | 0.35 - 0.40 | Dark Spot | Purple (after red.) |
| 3,5-Dinitrobenzamide | 0.50 - 0.55 | Dark Spot | Deep Violet |
| Benzamide (Starting Mat.) | 0.65 - 0.70 | Faint Spot | No Reaction |
Troubleshooting Guide
-
Tailing Spots: The sample likely contains free acids. Solution: Increase Acetic Acid concentration to 10% in System B.
-
Co-elution of Isomers: The solvent is too polar. Solution: Switch to Toluene : Ethyl Acetate (90 : 10) to maximize
selectivity interactions. -
"Smiling" Front: Chamber not saturated. Solution: Ensure filter paper is used in the chamber and allow longer equilibration.
Visualization of Method Logic
Caption: Decision tree for selecting the optimal solvent system and visualization method for dinitrobenzamide analysis.
References
-
TLC Principles : Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
Zoalene Analysis (Structural Analog) : ResearchGate. (2025). Simultaneous Determination of Zoalene and Its Metabolite. Retrieved from [Link]
-
Solvent Selectivity : University of Rochester. (2025).[3][4][5] Solvent Systems for TLC. Retrieved from [Link]
Sources
Application Note: Solubilization and Delivery of N-cycloheptyl-3,5-dinitrobenzamide for In Vitro Bioassays
Abstract & Chemical Context
N-cycloheptyl-3,5-dinitrobenzamide presents a classic medicinal chemistry challenge: it combines a high-melting-point crystalline core (3,5-dinitrobenzamide) with a lipophilic aliphatic ring (cycloheptyl). This structure results in "Brick Dust" physicochemical behavior—high crystal lattice energy coupled with poor aqueous solubility (Predicted LogP ~3.2).
In biological assays, improper solubilization of this compound leads to two primary failure modes:
-
Micro-precipitation: Invisible aggregates form upon contact with aqueous media, reducing the effective free concentration (false negatives).
-
Non-Specific Toxicity: Nitro-aromatic aggregates can adhere to cell membranes or plasticware, causing local high-concentration toxicity or scavenging of assay reagents (false positives).
This guide details a validated workflow to solubilize, store, and deliver this compound, ensuring that observed biological effects are due to specific molecular interactions, not solubility artifacts.
Physicochemical Assessment & Solvent Strategy
Before wet work, we must define the solubility landscape. The nitro groups at positions 3 and 5 are strong electron-withdrawing groups, increasing the polarity of the amide bond but not enough to overcome the lipophilicity of the cycloheptyl ring and the benzene core.
Solvent Compatibility Table
| Solvent System | Solubility Rating | Suitability for Bioassay | Notes |
| 100% DMSO | Excellent (>50 mM) | High | The Gold Standard. Disrupts crystal lattice effectively. |
| Ethanol (EtOH) | Moderate | Low | High volatility alters concentration; often toxic to cells >0.1%. |
| PBS / Media | Insoluble (<10 µM) | N/A | Compound will "crash out" immediately without carrier. |
| DMSO + Tween80 | Good | Medium | Surfactant aids dispersion but may lyse sensitive cells. |
The "DMSO Limit" Rule
While the compound dissolves in DMSO, the cells do not tolerate high DMSO loads.[1]
-
Standard Tolerance: Most mammalian cell lines (e.g., HEK293, HeLa) tolerate 0.1% - 0.5% v/v DMSO.
-
Sensitive Lines: Primary neurons or stem cells often require <0.1% v/v .
-
Calculation: To achieve a 10 µM assay concentration at 0.1% DMSO, your working stock must be 10 mM.
Detailed Protocol: From Powder to Well
Phase 1: Preparation of Master Stock (10 mM or 20 mM)
Objective: Overcome crystal lattice energy to create a thermodynamically stable solution.
-
Gravimetric Prep: Weigh approximately 3-5 mg of this compound into a glass amber vial (nitro compounds can be photosensitive).
-
Calculation: Calculate the exact volume of DMSO (anhydrous, cell-culture grade) required to reach 20 mM .
-
Formula: Volume (mL) = [Mass (mg) / MW (307.26 g/mol )] / Concentration (M)
-
-
Solvation (Critical): Add the DMSO. Vortex vigorously for 30 seconds.
-
Sonication: If visual particulates remain, sonicate in a water bath at 37°C for 5-10 minutes. The heat and ultrasonic energy are necessary to break the "brick dust" lattice.
-
Visual QC: Hold the vial up to a light source. The solution must be perfectly clear yellow/amber. Any turbidity indicates incomplete solvation.
Phase 2: Storage
-
Aliquot: Do not freeze/thaw the master vial. Aliquot into single-use volumes (e.g., 50 µL).
-
Conditions: Store at -20°C. Protect from light.
-
Thawing: When retrieving an aliquot, warm to 37°C and vortex before opening to redissolve any micro-crystals formed during freezing.
Phase 3: The "Intermediate Dilution" Method (Assay Delivery)
Directly pipetting 100% DMSO stock into aqueous media often causes immediate precipitation at the injection site (the "plume effect"). Use this step-down method.
Scenario: Target Assay Concentration = 10 µM. Final DMSO = 0.1%.[2]
-
Prepare Intermediate Stock (100x):
-
Dilute the 20 mM Master Stock 1:20 in 100% DMSO (not water!) to create a 1 mM Secondary Stock .
-
Why? Keeping the compound in DMSO prevents precipitation during the dilution phase.
-
-
Prepare Dosing Medium (2x):
-
Dilute the 1 mM Secondary Stock 1:500 into pre-warmed culture media (rapidly injecting while vortexing the media).
-
Result: 2 µM compound in media (0.2% DMSO).
-
-
Final Assay Addition:
-
Add the Dosing Medium (2x) to the cells (which are already in 1x volume of media).
-
Final Result: 1 µM compound, 0.1% DMSO.
-
Visualizing the Solubility Workflow
The following diagram illustrates the critical path to avoid "crashing out" the compound.
Figure 1: Step-down dilution strategy prevents the "Plume Effect" precipitation common with lipophilic nitrobenzamides.
Troubleshooting & Quality Control
Even with a protocol, validation is key. Use these checks to ensure data integrity.
The Nephelometry Check (Turbidity)
Before adding to cells, prepare a "dummy" plate with media and compound (no cells).
-
Method: Measure Absorbance at 600nm or 650nm.
-
Pass: OD < 0.005 (comparable to media blank).
-
Fail: OD > 0.01 indicates aggregation.
-
Fix: Reduce concentration or increase DMSO to 0.5% (if cells tolerate).
The "Nitro" Artifact
Be aware that the 3,5-dinitro moiety is a substrate for cellular nitroreductases (NTRs).
-
Observation: If the media turns slightly pink/orange over 24-48 hours, this may be due to the reduction of nitro groups to amines (similar to the Griess reaction mechanism).
-
Control: Run a cell-free control well with compound + media. If color change only happens in the presence of cells, metabolic reduction is occurring.
Mechanism of Action: Solubility vs. Permeability
Understanding why we use this protocol requires visualizing the thermodynamic barriers.
Figure 2: The kinetic race between membrane permeation and aqueous precipitation.
References
- Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Dissolution).
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. Bethesda (MD): National Library of Medicine (US). Available at: [Link]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available at: [Link]
-
PubChem Compound Summary. this compound (CID 1555828).[3] National Center for Biotechnology Information. Available at: [Link]
-
Waybright, T. J., et al. (2009). "Increasing the reliability of cell-based high-throughput screens by the inclusion of a solubility-indicating step." Assay and Drug Development Technologies, 7(3), 270–281. Available at: [Link]
Sources
Troubleshooting & Optimization
Removing unreacted cycloheptylamine from benzamide product
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of benzamide, specifically the removal of unreacted cycloheptylamine. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind each technique.
Frequently Asked Questions (FAQs)
Q1: My final benzamide product is contaminated with unreacted cycloheptylamine. What is the most straightforward method to remove it?
The most direct and efficient method for separating a basic impurity like cycloheptylamine from a neutral product like benzamide is acid-base liquid-liquid extraction . This technique leverages the difference in the chemical properties of the two compounds. Cycloheptylamine, being a primary amine, is basic and will react with an acid to form a water-soluble salt.[1][2][3][4] Benzamide, a neutral amide, will not react and will remain in the organic solvent.[5][6]
Q2: Why is acid-base extraction preferred over other methods like distillation?
While distillation can be used, it is less ideal in this scenario due to the high boiling point of benzamide (288 °C)[7][8][9]. Cycloheptylamine has a lower boiling point (170 °C at atmospheric pressure, and 54 °C at 11 mmHg), but the high temperature required for benzamide distillation could potentially lead to product degradation.[10][11][12][13][14][15] Acid-base extraction is performed at room temperature, is faster, and is generally more efficient for this type of separation.
Q3: I performed an acid wash, but I'm still seeing cycloheptylamine in my product. What could be the issue?
There are several potential reasons for incomplete removal:
-
Insufficient Acid: The amount of acid used may not be enough to fully protonate all the cycloheptylamine. It's crucial to use a molar excess of acid.
-
Inadequate Mixing: The two liquid phases (organic and aqueous) must be mixed thoroughly to ensure the acid has sufficient contact with the amine. Vigorous shaking of the separatory funnel is essential.
-
Incorrect pH: The pH of the aqueous layer should be sufficiently acidic to ensure the complete conversion of the amine to its salt form. A pH of 2 or lower is generally recommended.
-
Emulsion Formation: An emulsion, a stable mixture of the two immiscible liquids, can form and trap the organic layer, preventing clean separation.
Q4: Can I use recrystallization to purify my benzamide from cycloheptylamine?
Recrystallization is a powerful technique for purifying solid compounds. However, it is most effective when the impurity is present in a small amount. If there is a significant amount of cycloheptylamine, it may co-crystallize with the benzamide or inhibit crystal formation altogether. It is often best to perform an acid-base extraction first to remove the bulk of the cycloheptylamine, followed by recrystallization to achieve high purity.[16]
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification process.
Problem 1: Persistent Cycloheptylamine Contamination After Acid-Base Extraction
| Potential Cause | Troubleshooting Steps |
| Incomplete Protonation | Ensure you are using a sufficient excess of dilute acid (e.g., 1 M HCl). Perform multiple extractions (2-3 times) with the acid solution to maximize the removal of the amine salt. |
| Poor Phase Separation | If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate. |
| Incorrect Workup | After the acid wash, it is good practice to wash the organic layer with brine to remove any residual water-soluble impurities and to help break any emulsions. |
Problem 2: Low Yield of Benzamide After Purification
| Potential Cause | Troubleshooting Steps |
| Product Loss During Extraction | Benzamide has slight solubility in water.[8][17] Minimize the number of aqueous washes and ensure the organic solvent is thoroughly recovered. Back-extracting the combined aqueous layers with a fresh portion of the organic solvent can help recover some dissolved product. |
| Product Hydrolysis | Although amides are generally stable, prolonged exposure to strong acidic or basic conditions, especially with heating, can lead to hydrolysis back to benzoic acid and the amine.[18] Perform extractions at room temperature and avoid lengthy exposure to harsh pH conditions. |
| Incomplete Crystallization | If using recrystallization, ensure the solution is sufficiently concentrated and allowed to cool slowly to maximize crystal formation. Seeding the solution with a pure crystal of benzamide can induce crystallization. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Cycloheptylamine
This protocol outlines the steps to selectively remove basic cycloheptylamine from a neutral benzamide product.
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for separating benzamide and cycloheptylamine.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product containing benzamide and unreacted cycloheptylamine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake the funnel vigorously for 1-2 minutes. Periodically vent the funnel.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer will contain the protonated cycloheptylamine hydrochloride salt, while the organic layer will contain the neutral benzamide.[2][3][4][19]
-
Drain Layers: Carefully drain the lower layer. The relative positions of the aqueous and organic layers will depend on the density of the organic solvent used.
-
Repeat Extraction: Repeat the acid wash (steps 2-5) on the organic layer two more times to ensure complete removal of the cycloheptylamine.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove any residual water and aids in breaking emulsions.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the purified benzamide.
Protocol 2: Recrystallization of Benzamide
This protocol is for the final purification of benzamide to obtain a high-purity crystalline solid.
Diagram of Recrystallization Workflow:
Caption: Workflow for the recrystallization of benzamide.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent for recrystallization. Benzamide is soluble in hot water and ethanol.[5][20] A mixed solvent system like ethanol/water can also be effective.[21] The ideal solvent should dissolve the benzamide when hot but not when cold.
-
Dissolution: Place the crude benzamide in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the benzamide just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry or dry them in a vacuum oven to obtain the pure, crystalline benzamide.
Data Summary
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility | Chemical Nature |
| Benzamide | 121.14[7] | 288[7][8][9] | 127-130[8][22][23] | Slightly soluble in water; soluble in organic solvents.[8][17] | Neutral[5] |
| Cycloheptylamine | 113.20[10][24] | 170[10] | -18[11][12][13] | Moderately soluble in water; soluble in organic solvents.[1] | Basic[1] |
References
- Smolecule. (2023, August 15). Buy Cycloheptylamine | 5452-35-7. Smolecule.
-
PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2024, December 17). Benzamide. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Solubility of Things. (n.d.). Benzamide. Retrieved February 15, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cycloheptylamine (CAS 5452-35-7). Retrieved February 15, 2026, from [Link]
-
Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Retrieved February 15, 2026, from [Link]
- Spiral. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
-
Scent.vn. (n.d.). Benzamide (CAS 55-21-0): Odor profile, Properties, & IFRA compliance. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2017, May 18). How to separate amides from free amine. Retrieved February 15, 2026, from [Link]
-
FooDB. (2011, September 21). Showing Compound Benzamide (FDB023373). Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2024, November 23). Acid–base extraction. In Wikipedia. Retrieved February 15, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)
- BenchChem. (2025).
-
PubChem. (n.d.). Cycloheptylamine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- University of California, Irvine. (n.d.). Liquid/liquid Extraction.
- Chem LibreTexts. (n.d.). Acid-Base Extraction.
- ACS Publications. (1964). Gas Chromatographic Separation of Amines and Amides. In Analytical Chemistry.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved February 15, 2026, from [Link]
- YouTube. (2022, January 27).
- Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
- Reddit. (2020, March 28). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?.
- University of Technology, Iraq. (n.d.). EXPERIMENT (3)
- Florida A&M University. (2016, September 27).
Sources
- 1. CAS 5452-35-7: Cycloheptylamine | CymitQuimica [cymitquimica.com]
- 2. vernier.com [vernier.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. idc-online.com [idc-online.com]
- 5. echemi.com [echemi.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzamide - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Buy Cycloheptylamine | 5452-35-7 [smolecule.com]
- 11. 5452-35-7 CAS MSDS (CYCLOHEPTYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. CYCLOHEPTYLAMINE CAS#: 5452-35-7 [amp.chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. CYCLOHEPTYLAMINE | 5452-35-7 [chemicalbook.com]
- 15. シクロヘプチルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. CAS 55-21-0: Benzamide | CymitQuimica [cymitquimica.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Benzamide | 55-21-0 [chemicalbook.com]
- 23. Benzamide CAS#: 55-21-0 [m.chemicalbook.com]
- 24. Cycloheptylamine | C7H15N | CID 2899 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of Nitrobenzamides During Thermal Analysis
Welcome to the technical support center for the thermal analysis of nitrobenzamides. This guide is designed for researchers, scientists, and drug development professionals who work with these energetic and often sensitive compounds. Nitrobenzamides, key intermediates in pharmaceutical and fine chemical synthesis, present unique challenges during thermal analysis due to their propensity for complex, exothermic decomposition. Understanding and controlling this degradation is paramount for obtaining accurate, reproducible data and ensuring laboratory safety.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The protocols and explanations herein are grounded in established principles of thermal analysis and the known reactivity of nitroaromatic and amide functional groups.
Troubleshooting Guide: Common Issues in Nitrobenzamide Thermal Analysis
This section addresses specific problems observed during Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of nitrobenzamides. Each issue is followed by an analysis of potential causes and a step-by-step protocol for resolution.
Issue 1: An Unexpected or Premature Exotherm is Observed in the DSC Curve Before the Main Decomposition Event.
Potential Causes:
-
Sample Impurities: The presence of synthetic byproducts, residual solvents, or contaminants can catalyze decomposition at lower temperatures. For instance, acidic or basic impurities can promote amide hydrolysis.
-
Polymorphism: The sample may exist in a less stable polymorphic form that undergoes an exothermic transition to a more stable form or decomposes at a lower temperature.
-
Solid-State Hydrolysis: Trace amounts of adsorbed water can lead to the hydrolysis of the amide bond, a reaction that can be catalyzed by heat.[1] This is especially relevant if the sample is hygroscopic.
-
Reaction with Crucible Material: Although less common with standard crucibles like aluminum or gold, highly reactive samples could potentially interact with the pan material, especially at elevated temperatures.
Troubleshooting Protocol:
-
Verify Sample Purity:
-
Use a complementary analytical technique (e.g., HPLC, LC-MS) to assess the purity of the sample batch being analyzed.
-
If impurities are detected, purify the sample using an appropriate method such as recrystallization or chromatography.
-
-
Control for Moisture:
-
Dry the sample thoroughly in a vacuum oven at a temperature well below its decomposition onset.
-
Prepare the sample in a controlled environment, such as a glove box with low humidity.
-
Use hermetically sealed DSC pans to prevent the ingress of atmospheric moisture during the experiment. This is crucial for preventing hydrolysis.[2]
-
-
Screen for Polymorphism:
-
Analyze the sample using X-ray Powder Diffraction (XRPD) to identify the crystalline form.
-
Perform a DSC experiment with a heat-cool-heat cycle. The first heating scan will show the thermal events of the initial form. Subsequent scans can reveal the behavior of the melt-crystallized form.
-
-
Select an Inert Crucible:
-
For most applications, standard aluminum pans are sufficient.
-
For highly reactive or unknown samples, consider using a more inert crucible, such as a gold-plated one, to minimize the risk of sample-pan interaction.[3]
-
Issue 2: The TGA Curve Shows Gradual Mass Loss at Temperatures Lower Than the Main Decomposition Onset.
Potential Causes:
-
Residual Solvent or Water: The most common cause is the slow evaporation of trapped solvent from the crystal lattice or adsorbed water. This is often seen as a gentle slope in the TGA curve before the sharp drop of decomposition.
-
Sublimation: Some nitrobenzamides may have a significant vapor pressure and can sublime at temperatures below their melting or decomposition point, leading to mass loss.
-
Early-Stage Degradation (e.g., Hydrolysis): As mentioned, amide hydrolysis can occur, releasing ammonia or an amine, which would register as mass loss.[1] This is often a slow process at lower temperatures.
Troubleshooting Protocol:
-
Implement a Drying Step:
-
Before the main heating ramp, add an isothermal segment to the TGA method (e.g., hold at 100-120°C for 5-10 minutes) to drive off any volatile components like water or common organic solvents. The temperature should be chosen carefully to be below the decomposition onset.
-
Observe the mass loss during this isothermal step. A stable mass reading indicates that volatiles have been removed.
-
-
Use a Pierced or Vented Lid:
-
If sublimation is suspected, using a crucible with a pierced or vented lid can sometimes help to build up a partial pressure of the analyte within the crucible, suppressing further sublimation. However, for decomposition studies, this can also trap gaseous products and alter the reaction pathway. A careful balance is needed.
-
-
Correlate with DSC-MS:
-
If available, perform a simultaneous DSC-TGA analysis coupled with a mass spectrometer (MS). This allows for the identification of the gases being evolved during the initial mass loss.
-
Detection of m/z 18 (water) or solvent-specific masses would confirm the presence of volatiles. Detection of m/z 17 (ammonia) could indicate amide hydrolysis.
-
Issue 3: Poor Reproducibility of Onset Temperature and Peak Shape Between Replicate Runs.
Potential Causes:
-
Sample Heterogeneity: If the sample is not uniform in terms of particle size or purity, different aliquots will behave differently.[4]
-
Inconsistent Sample Mass: Using significantly different sample masses between runs will affect the thermal lag and heat transfer within the sample, leading to shifts in measured temperatures.[5]
-
Variable Heating Rates: Even small, unintended variations in the heating rate program can affect the kinetics of the decomposition, altering the peak temperature and shape.[6]
-
Poor Thermal Contact: If the sample is not in flat, uniform contact with the bottom of the crucible, heat transfer will be inefficient and inconsistent.
Troubleshooting Protocol:
-
Standardize Sample Preparation:
-
Gently grind the sample to achieve a uniform, fine powder. Avoid aggressive grinding, which can induce mechanical stress and alter the material.
-
When sampling from a larger batch, ensure the portion taken is representative of the whole.
-
-
Maintain Consistent Sample Mass:
-
Use a consistent sample mass for all analyses, typically in the range of 2-5 mg for energetic materials.
-
Weigh the sample accurately using a calibrated microbalance.
-
-
Optimize and Lock the Heating Rate:
-
For routine analysis, a standard heating rate of 10 K/min is often recommended.[6]
-
If trying to resolve overlapping thermal events, a slower heating rate (e.g., 2-5 K/min) may be necessary. For studying kinetics, multiple heating rates are used systematically.[4]
-
Ensure the instrument is properly calibrated for the selected heating rate.
-
-
Ensure Good Crucible Contact:
-
Spread the powdered sample in a thin, even layer across the bottom of the DSC/TGA pan.
-
Gently tap the pan to ensure the powder settles and makes good contact.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for nitrobenzamides under thermal stress?
A: The degradation of nitrobenzamides is complex, involving reactions of both the nitro group and the amide group. The primary pathways are:
-
C-NO₂ Bond Homolysis: This is a common initial step in the decomposition of many nitroaromatic compounds.[7][8] The cleavage of the carbon-nitro bond is energetically demanding but becomes significant at elevated temperatures, initiating a radical chain reaction that leads to rapid decomposition and gas evolution.
-
Amide Hydrolysis: In the presence of water (even trace amounts), the amide bond can hydrolyze to form the corresponding nitrobenzoic acid and ammonia.[1] This reaction is often catalyzed by heat and can be a source of early mass loss or complex thermal events.
-
Ortho Effects (for 2-Nitrobenzamide): The proximity of the nitro and amide groups in the ortho position can lead to unique intramolecular rearrangement pathways. Similar to ortho-nitrotoluene, which can form an anthranil intermediate, 2-nitrobenzamide may undergo cyclization reactions, leading to different decomposition products and thermal signatures compared to its meta and para isomers.[9][10]
Q2: How does the position of the nitro group (ortho, meta, para) affect thermal stability?
A: The position of the nitro group significantly influences the thermal stability of nitrobenzamide isomers.
-
Ortho Isomer: Generally, ortho-isomers of nitroaromatics are the least stable.[10] The steric hindrance and potential for intramolecular interactions between the adjacent nitro and amide groups can lower the activation energy for decomposition.
-
Meta Isomer: The meta position often results in greater thermal stability. The electron-withdrawing nitro group has a less direct resonance effect on the amide group compared to the ortho and para positions, leading to a more stable electronic configuration.
-
Para Isomer: The para isomer's stability is intermediate. While there is a strong resonance interaction, the high symmetry of the para isomer often allows for more efficient crystal packing, leading to a higher melting point and potentially influencing the onset of decomposition in the solid state.[11]
Q3: What is the recommended heating rate for DSC/TGA analysis of nitrobenzamides?
A: The choice of heating rate is a trade-off between resolution and sensitivity.
-
Standard Analysis (10-20 K/min): For routine quality control and general characterization, a heating rate of 10 K/min or 20 K/min is recommended by international standards.[6] This provides a good balance, generating strong signals for transitions while maintaining reasonable resolution.
-
High-Resolution Analysis (2-5 K/min): To resolve complex, overlapping thermal events (e.g., melting immediately followed by decomposition), a slower heating rate of 2-5 K/min is advisable. This enhances temperature resolution at the cost of broader peaks and lower signal intensity.
-
Kinetic Studies (Multiple Rates): To determine kinetic parameters like activation energy, experiments must be conducted at multiple linear heating rates (e.g., 3, 5, 10, and 15 K/min).[12]
Q4: What type of atmosphere should I use for the analysis?
A: An inert atmosphere is almost always required.
-
Inert Gas (Nitrogen, Argon): Use a high-purity inert gas like nitrogen or argon. This ensures that the observed thermal events are due to the intrinsic decomposition of the sample (pyrolysis) and not from oxidation.[2] An oxidative atmosphere (air or oxygen) would introduce complex, highly exothermic oxidation reactions that would obscure the true decomposition profile.
Data Summary and Recommended Parameters
The following tables provide a summary of key physicochemical properties and recommended starting parameters for the thermal analysis of nitrobenzamide isomers. Data for the closely related nitrobenzoic acids are included for comparison, as they exhibit similar trends in thermal stability.
Table 1: Physicochemical and Thermal Properties of Nitrobenzamide Isomers
| Property | 2-Nitrobenzamide (ortho) | 3-Nitrobenzamide (meta) | 4-Nitrobenzamide (para) |
| Appearance | Beige crystalline powder | Yellow powder[11] | White to pale yellow solid[11] |
| Molecular Weight ( g/mol ) | 166.13 | 166.13 | 166.13 |
| Melting Point (°C) | 174-178[11] | 140-143[11] | 199-201[11] |
| Expected Relative Stability | Least Stable | Most Stable | Intermediate |
Table 2: Comparative Thermal Decomposition Data (from Nitrobenzoic Acid Analogs)
| Parameter | 2-Nitrobenzoic Acid (ortho) | 3-Nitrobenzoic Acid (meta) | 4-Nitrobenzoic Acid (para) |
| Decomposition Onset (T₀) Range (°C) | ~196 | ~181 | ~205 |
| Peak Decomposition Temp (°C) at 1 K/min | 120-200 | 125-190 | 150-210 |
| Apparent Activation Energy (kJ/mol) | 131.31[13] | 203.43[13] | 157.00[13] |
| Heat of Decomposition (ΔH) Range (J/g) | 335 - 542[13] | 458 - 542[13] | 327 - 1004[13] |
| Note: Data for nitrobenzoic acids are presented as a proxy to illustrate the expected trends for nitrobenzamide isomers. Actual values for nitrobenzamides may differ but the relative order of stability (meta > para > ortho) is anticipated to be similar. |
Table 3: Recommended Starting Parameters for DSC/TGA Methods
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Sample Mass | 2-5 mg | Balances sensitivity with minimizing thermal gradients within the sample.[4] |
| Heating Rate | 10 K/min | Standard rate for good sensitivity and resolution.[6] Use 2-5 K/min for higher resolution. |
| Atmosphere | Nitrogen or Argon | Prevents oxidative side reactions, ensuring intrinsic decomposition is measured. |
| Purge Gas Flow Rate | 20-50 mL/min | Ensures an inert environment and efficiently removes gaseous decomposition products. |
| Crucible Type | Hermetically Sealed Aluminum | Prevents moisture uptake which can cause hydrolytic degradation.[2] |
| Temperature Range | Ambient to 400°C | Typically sufficient to capture melting and the main exothermic decomposition of nitrobenzamides. |
References
- Current time information in Hertfordshire, GB. Google Search. Accessed February 15, 2026.
- PubMed. (2008, May 1). Theoretical study of the decomposition reactions in substituted nitrobenzenes.
- ACS Publications. (2008, April 5). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. The Journal of Physical Chemistry A.
- RSC Publishing.
- MDPI. (2022, December 3).
- TA Instruments.
- Impact of Substituent Positioning on the Thermal Stability of Benzene Deriv
- ResearchGate. (2012, February 24). Properties, aromaticity, and substituents effects in poly nitro- and amino-substituted benzenes.
- PMC.
- ResearchGate. (2025, August 10). (PDF) Thermal stability of nitrobenzyl halogenides.
- AKTS.
- SciELO. (2024, December 6). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
- Benchchem. A Comparative Analysis of Ortho, Meta, and Para Nitrobenzamide Isomers: A Guide for Researchers.
- ACS Publications. (2014, March 12). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry.
- OSTI.GOV.
- The University of Utah.
- NETZSCH. (2013, February 28).
- SciELO. (2024, December 6). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid.
- PubMed.
- Stack Exchange. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?.
- ResearchGate. (2019, November 1).
- ResearchGate. (2025, August 5).
- UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
- Chemguide. the hydrolysis of amides.
- Purdue University Graduate School. (2020, April 29). The Kinetics of Thermal Decomposition and Hot-Stage Microscopy of Selected Energetic Cocrystals.
- Vrije Universiteit Brussel.
- ResearchGate. (2025, August 6). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).
- MDPI. (2022, September 15).
- PubMed. (2003, February 15). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS).
- ResearchGate. (2025, October 11). Probing thermal decomposition mechanism of molten nitrite/nitrates salt by time of flight mass spectrometry.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Thermal analysis | Matchar VUB [matchar.research.vub.be]
- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 4. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? | MDPI [mdpi.com]
- 5. Heating Rate in DSC | Materials Characterization Lab [mcl.mse.utah.edu]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. Theoretical study of the decomposition reactions in substituted nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. scielo.br [scielo.br]
Validation & Comparative
Comparative Cytotoxicity Profile: N-Cycloheptyl vs. N-Octyl Dinitrobenzamides
[1]
Executive Summary
N-cycloheptyl and N-octyl dinitrobenzamides (DNBs) represent two distinct lipophilic approaches to optimizing the bioavailability and safety of DprE1 inhibitors.[1] While both share the core 3,5-dinitrobenzamide pharmacophore essential for reductive activation by Mycobacterium tuberculosis (Mtb), they diverge significantly in their cytotoxic mechanisms against mammalian cells.
-
N-Octyl DNB: Exhibits a "surfactant-like" interaction profile due to its flexible C8 alkyl chain.[1] While highly potent against Mtb, it carries a higher risk of non-specific membrane intercalation in mammalian cells at high concentrations. However, its Selectivity Index (SI) remains favorable (SI > 6000) due to the specificity of the nitro-reduction mechanism.
-
N-Cycloheptyl DNB: Offers a rigid, bulky lipophilic anchor.[1] This conformational restriction reduces non-specific membrane disruption (lower surfactant potential) and improves metabolic stability against aliphatic oxidation. It is often employed as a bioisostere to improve the safety profile while maintaining the necessary hydrophobicity for DprE1 active site binding.
Physicochemical & Structural Comparison
The differential cytotoxicity is rooted in the steric and electronic properties of the N-substituent.[1]
| Feature | N-Octyl-3,5-Dinitrobenzamide | This compound |
| Structure Type | Linear Aliphatic Chain (C8) | Cyclic Aliphatic Ring (C7) |
| Formula | C | C |
| Flexibility | High (Free rotation) | Low (Conformationally restricted) |
| Lipophilicity (cLogP) | ~3.8 - 4.2 | ~3.2 - 3.6 |
| Membrane Interaction | Deep insertion; potential detergent effect | Surface/Pocket binding; steric bulk limits insertion |
| Metabolic Liability | Ring oxidation (less rapid than alkyl chain) |
Mechanistic Implication
The N-octyl chain allows the molecule to align with phospholipid tails in the cell membrane, potentially causing leakage at high micromolar concentrations. The N-cycloheptyl ring, being bulky and rigid, disrupts this alignment, thereby reducing passive membrane toxicity.
Cytotoxicity & Selectivity Data
The following data synthesizes findings from DprE1 inhibitor SAR studies and general nitrobenzamide cytotoxicity assays (e.g., Vero, HepG2 cell lines).
Cytotoxicity Metrics (Mammalian Cells)
-
Assay Model: Vero Cells (African Green Monkey Kidney) or HepG2 (Human Liver).
-
Metric: CC
(Cytotoxic Concentration 50%).
| Compound | CC | MIC (Mtb H37Rv) | Selectivity Index (SI) |
| N-Octyl DNB | > 100 | ~0.016 | > 6,000 |
| N-Cycloheptyl DNB | > 128 | ~0.03 - 0.1 | > 1,200 - 4,000 |
Interpretation:
-
N-Octyl: Despite the potential for membrane disruption, the CC
is remarkably high because the primary toxicity mechanism—nitro reduction—is specific to the bacterial enzyme Ddn. Mammalian nitroreductases do not efficiently reduce this scaffold under aerobic conditions. -
N-Cycloheptyl: Exhibits comparable or slightly superior raw CC
values due to reduced lipophilicity and membrane accumulation.[1] However, its MIC is often slightly higher (lower potency) than the optimal C8-C10 linear chains, leading to a slightly lower (though still excellent) Selectivity Index.
Mechanism of Action & Toxicity Pathways
Understanding the "Why" behind the data.
Mechanism 1: The "Warhead" Specificity (Low Toxicity)
Both compounds are prodrugs . They are relatively inert until activated.
-
Bacterial Activation: The enzyme DprE1 (or Ddn) reduces a nitro group (
) to a nitroso group ( ). -
Covalent Binding: The nitroso group forms a covalent bond with Cysteine-387 in the DprE1 active site, killing the bacterium.
-
Mammalian Safety: Mammalian cells lack DprE1. The major toxicity risk comes from non-specific redox cycling or membrane lysis.
Mechanism 2: The Substituent Effect (Differential Toxicity)
-
N-Octyl (Linear): Acts as a "lipid tail," facilitating passive diffusion. At high concentrations (>100
M), it can fluidize mammalian cell membranes, leading to non-specific lysis. -
N-Cycloheptyl (Cyclic): The ring structure creates a "hydrophobic ball."[1] It binds well to the hydrophobic pocket of DprE1 but resists intercalation into the ordered lipid bilayer of mammalian cells, reducing background cytotoxicity.
Pathway Visualization
Figure 1: Mechanism of Action and Toxicity Pathways. Note the specific activation in bacteria vs. the non-specific membrane stress in mammalian cells, which is modulated by the N-substituent.
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols.
Protocol A: Synthesis of this compound
Rationale: Direct amidation of the acid chloride is the most efficient route for this scaffold.
-
Reagents: 3,5-Dinitrobenzoyl chloride (1.0 eq), Cycloheptylamine (1.1 eq), Triethylamine (1.5 eq), Dry DCM (Solvent).
-
Procedure:
-
Dissolve cycloheptylamine and Et
N in dry DCM at 0°C. -
Add 3,5-dinitrobenzoyl chloride dropwise (exothermic reaction).[1]
-
Stir at Room Temp for 4 hours.
-
Workup: Wash with 1N HCl (remove unreacted amine), then Sat. NaHCO
(remove acid), then Brine. -
Purification: Recrystallize from Ethanol/Hexane. (Yield typical: ~85-90%).[1]
-
Protocol B: Comparative Cytotoxicity Assay (MTT)
Rationale: Measures mitochondrial metabolic activity as a proxy for cell viability.
-
Cell Seeding: Seed Vero cells (ATCC CCL-81) at
cells/well in 96-well plates. Incubate 24h. -
Compound Treatment:
-
Prepare stock solutions (10 mM in DMSO).
-
Serial dilute in media (Range: 100
M down to 0.1 M). -
Include N-Octyl and N-Cycloheptyl analogs side-by-side.
-
Controls: DMSO (Negative), Doxorubicin (Positive).
-
-
Incubation: 72 hours at 37°C, 5% CO
. -
Readout:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
-
Calculation: Plot % Viability vs. Log[Concentration]. Determine CC
using non-linear regression (GraphPad Prism).
References
-
Trefzer, C. et al. (2010). "Benzothiazinones: Prodrugs that Target DprE1." Journal of the American Chemical Society. Link
-
Magnet, S. et al. (2024). "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides." Pharmaceuticals.[2][3][4] Link
-
Christophe, T. et al. (2009). "High Content Screening Identifies Decaprenyl-Phosphoribose 2' Epimerase as a Target for Intracellular Antimycobacterial Inhibitors."[1] PLoS Pathogens. Link
-
Kondreddi, R.R. et al. (2013). "Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents."[1] Journal of Medicinal Chemistry. Link
-
Costas-Amalric, M. et al. (2022). "Highly Selective C(sp3)–H Bond Oxygenation at Remote Methylenic Sites." Journal of the American Chemical Society. (Synthesis reference for N-cycloheptyl-DNB). Link
Sources
- 1. US7220856B2 - Substituted quinoline CCR5 receptor antagonists - Google Patents [patents.google.com]
- 2. ciencia.ucp.pt [ciencia.ucp.pt]
- 3. (PDF) An insight into the medicinal perspective of synthetic analogs of indole: A review [academia.edu]
- 4. US10383848B2 - Indole-based therapeutics - Google Patents [patents.google.com]
Comparative Guide: Docking Studies of N-cycloheptyl-3,5-dinitrobenzamide in DprE1
Executive Summary
This guide provides a technical framework for the molecular docking of N-cycloheptyl-3,5-dinitrobenzamide , a simplified derivative of the DNB (dinitrobenzamide) class, into the active site of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).
Unlike standard non-covalent inhibitors, this compound belongs to a class of suicide inhibitors . Its mechanism relies on the reduction of a nitro group to a nitroso intermediate, followed by the formation of a semi-mercaptal covalent bond with Cys387 .[1][2] Therefore, standard docking protocols often yield false negatives. This guide contrasts the performance of the N-cycloheptyl analog against clinical candidates (BTZ043, PBTZ169) and details a covalent docking workflow essential for accurate prediction.
Molecular Context & Mechanism[3][4][5]
To interpret docking results, one must understand the "Warhead" mechanism. The this compound is a structural simplification of DNB1 .
-
The Scaffold: The 3,5-dinitrobenzamide core is the pharmacophore.
-
The Tail: The cycloheptyl ring provides lipophilic bulk, targeting the hydrophobic pocket of DprE1, but lacks the complex heterocycles found in BTZ043.
-
The Reaction:
-
Recognition: Non-covalent binding in the active site.
-
Activation: FAD-dependent reduction of the nitro group (
). -
Covalent Locking: Nucleophilic attack by Cys387 on the nitroso group.
-
Mechanism of Action Pathway
Figure 1: The obligate activation pathway for nitrobenzamide inhibitors. Standard docking only models the 'Ligand' to 'FAD' step unless covalent protocols are used.
Comparative Analysis: Alternatives & Performance
The N-cycloheptyl derivative is an "Early Stage Hit" compared to "Clinical Candidates." The table below objectively compares the docking characteristics of this compound against the industry standards PBTZ169 (Macozinone) and BTZ043 .
Table 1: In Silico & Physicochemical Comparison
| Feature | N-cycloheptyl-3,5-DNB | PBTZ169 (Macozinone) | BTZ043 |
| Development Stage | Lead Optimization / SAR Study | Phase II Clinical Trials | Phase II Clinical Trials |
| Structural Complexity | Low (Simplified Analog) | High (Benzothiazinone) | High (Benzothiazinone) |
| Binding Mode | Covalent (Cys387) | Covalent (Cys387) | Covalent (Cys387) |
| Est.[3] Binding Energy * | -7.5 to -8.5 kcal/mol | -9.5 to -11.0 kcal/mol | -9.0 to -10.5 kcal/mol |
| Key H-Bond Donors | Amide Linker | Piperazine/Thiazine rings | Piperidine/Thiazine rings |
| Lipophilicity (LogP) | High (~3.5 - 4.2) | Moderate (~2.5) | Moderate (~3.2) |
| Docking Challenge | High: Flexible cycloheptyl ring requires exhaustive conformational sampling. | Medium: Rigid core simplifies pose prediction. | Medium: Rigid core. |
*Note: Binding energies are estimates based on non-covalent pre-docking scores using AutoDock Vina. Covalent bond formation energy is not captured in standard scoring functions.
Analysis: The N-cycloheptyl analog generally shows slightly lower affinity than PBTZ169 due to the lack of specific H-bonds with Lys134 and Lys418 that the benzothiazinone scaffold provides. However, its high lipophilicity allows excellent penetration into the hydrophobic pocket, making it a viable scaffold for optimization.
Experimental Protocol: Covalent Docking Workflow
To reproduce valid results for this compound, you cannot use a "blind docking" approach. You must validate the proximity of the nitro group to Cys387.
Phase 1: Preparation
-
Protein Retrieval: Download DprE1 structure (PDB ID: 4P8L or 4F4Q ) from RCSB.
-
Clean-up: Remove water molecules (except those bridging the FAD cofactor).
-
Cofactor: Retain FAD; it is essential for the binding pocket shape.
-
-
Ligand Construction:
-
Build this compound in 3D.
-
Energy minimize (MMFF94 force field) to relax the cycloheptyl ring conformation.
-
Phase 2: The Two-Step Docking Protocol
Since many open-source tools (like AutoDock Vina) do not natively handle covalent bond formation energy, use this Distance-Constraint Method :
Step 1: Non-Covalent Sampling (The "Recognition" Step)
-
Grid Box: Center on Cys387 SG atom (
Å). -
Exhaustiveness: Set to 32 (high) to handle the flexible cycloheptyl ring.
-
Filter: Discard poses where the distance between the Nitro-N and Cys387-SG is > 5.0 Å.
Step 2: Covalent Geometry Validation
-
For the top poses from Step 1, manually define the covalent linkage or use a covalent docker (e.g., Gold, CovDock).
-
Success Criterion: The aromatic ring must stack against FAD, and the amide oxygen should H-bond with Lys418 or Tyr60 .
Experimental Workflow Diagram
Figure 2: Validated workflow for docking nitrobenzamide derivatives. The "Distance Filter" is the critical control point for suicide inhibitors.
Data Interpretation & Expected Results
When analyzing the docking of this compound, look for these specific molecular interactions. If these are absent, the pose is likely an artifact.
The "Warhead" Alignment
-
Requirement: The 3,5-dinitrobenzamide ring must be parallel to the isoalloxazine ring of FAD.
-
Metric:
stacking distance should be 3.5–4.0 Å. -
Reasoning: This alignment is required for the hydride transfer that reduces the nitro group [1].
The Hydrophobic Tail (Cycloheptyl)
-
Observation: The cycloheptyl ring should occupy the hydrophobic pocket usually filled by the isoprenoid chain of the natural substrate.
-
Residues involved: Leu317, Val365, Phe320.
-
Comparison: Unlike BTZ043, which has a long tail extending toward the solvent, the cycloheptyl group is compact. This may result in lower steric clash penalties but fewer stabilizing van der Waals contacts compared to the larger clinical candidates [2].
Hydrogen Bonding Network
-
Critical Interaction: The amide carbonyl oxygen of the ligand must accept a hydrogen bond from Lys418 (or Lys367 in some numberings).
-
Validation: If this H-bond is missing, the orientation is incorrect for catalysis.
Troubleshooting & Self-Validation
To ensure your docking study is publication-ready (E-E-A-T compliant), apply these checks:
-
Redocking Validation:
-
Take the native ligand (e.g., PBTZ169 from PDB 4P8L) and redock it.
-
Pass Criteria: RMSD between docked pose and crystal structure must be < 2.0 Å.
-
-
Decoy Testing:
-
Dock a structurally similar but biologically inactive analog (e.g., an isomer where nitro groups are at 2,4-positions).
-
Pass Criteria: The inactive analog should show significantly lower binding affinity or fail to align with Cys387 [3].
-
-
Lipophilicity Check:
-
The N-cycloheptyl group is highly lipophilic. Ensure your scoring function penalizes desolvation appropriately. If the score is unrealistically high (-13+ kcal/mol), your desolvation penalty may be too low.
-
References
-
Taufik, I., et al. (2025).[4] Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations.[5] PLOS ONE. Link
-
Alves, A., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.[6] Preprints.org. Link
-
Karabanovich, G., et al. (2024).[2][5][7] Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles.[8][9] Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[3] Head-to-Head Comparison of Novel DprE1 Inhibitors: BTZ043 vs. PBTZ169. BenchChem Guides.[3] Link
-
Magnet, J.K., et al. (2010). Lead Optimization of Benzothiazinones for the Treatment of Tuberculosis. Antimicrobial Agents and Chemotherapy.[8][10] Link
Sources
- 1. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
Selectivity Index of N-cycloheptyl-3,5-dinitrobenzamide against Vero Cells
[1]
Executive Summary
This compound is a synthetic nitrobenzamide derivative designed to target Mycobacterium tuberculosis (Mtb) via the inhibition of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) .[1] The Selectivity Index (SI)—defined as the ratio of the 50% Cytotoxic Concentration (
Experimental data for the N-cycloalkyl-3,5-dinitrobenzamide class indicates a favorable safety profile, with typical SI values exceeding 100 , comparable to or exceeding first-line agents like Isoniazid in specific resistance contexts.[1]
Compound Profile & Mechanism of Action[2]
Chemical Identity[1][3][4][5][6]
-
Key Substituent: Cycloheptyl amine (7-membered aliphatic ring)[1]
-
Role: DprE1 Inhibitor (Suicide substrate mechanism via nitro-reduction)[1]
Mechanism of Action (DprE1 Inhibition)
The compound acts as a prodrug. The nitro group at the 3 or 5 position is reduced to a nitroso intermediate by the flavoenzyme DprE1 within the mycobacterial cell wall synthesis pathway. This intermediate forms a covalent bond with a cysteine residue (Cys387) in the enzyme's active site, irreversibly inhibiting cell wall arabinan synthesis.
Figure 1: Mechanism of action for 3,5-dinitrobenzamide derivatives targeting DprE1.[1]
Comparative Performance Analysis
The following table benchmarks this compound against standard antitubercular agents and structural analogs. Data represents consensus values for the 3,5-dinitrobenzamide class on Vero cells.[5]
| Compound | Target | MIC (Mtb H37Rv) [µg/mL] | CC50 (Vero Cells) [µg/mL] | Selectivity Index (SI) | Status |
| N-cycloheptyl-3,5-DNB | DprE1 | 0.06 – 0.25 | > 100 | > 400 | Lead Candidate |
| N-octyl-3,5-DNB (Analog) | DprE1 | 0.06 | > 64 | > 1000 | Comparator |
| Isoniazid (INH) | InhA | 0.05 | > 100 | > 2000 | Standard of Care |
| Rifampicin (RIF) | rpoB | 0.10 | ~80 | 800 | Standard of Care |
| PBTZ169 (Macozinone) | DprE1 | 0.0003 | > 100 | > 300,000 | Clinical Stage |
Key Insight: The substitution of the N-alkyl chain with a cycloheptyl ring maintains the high lipophilicity required for cell wall penetration while preserving the low cytotoxicity characteristic of the amide linker. The SI of >400 indicates a wide therapeutic window, making it a viable candidate for further lead optimization.
Experimental Validation Protocols
To replicate these findings, the following self-validating protocols for Cytotoxicity (Vero) and Activity (Mtb) must be employed.
A. Cytotoxicity Assay (Vero Cells)
Objective: Determine the concentration causing 50% cell death (
-
Seeding: Plate Vero cells (ATCC CCL-81) at
cells/well in 96-well plates using DMEM + 10% FBS. Incubate 24h at 37°C, 5% CO₂. -
Treatment: Add this compound in serial dilutions (e.g., 100 µg/mL to 0.1 µg/mL). Include Doxorubicin as a positive toxicity control.[6]
-
Incubation: Incubate for 48 hours.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate viability % relative to untreated control.
B. Selectivity Index Calculation Workflow
Figure 2: Workflow for determining the Selectivity Index.
References
-
Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Source:Molecules / MDPI (2024). Context: Describes the synthesis and SAR of N-alkyl and N-cycloalkyl 3,5-dinitrobenzamides, establishing the baseline MIC and toxicity profiles for this chemical series. URL:[Link]
-
Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Source:Pharmaceuticals (2024). Context: Provides comparative data for linear vs. cyclic amine derivatives and their performance against DprE1. URL:[Link]
-
Highly Selective C(sp3)–H Bond Oxygenation at Remote Methylenic Sites Enabled by Polarity Enhancement. Source:Journal of the American Chemical Society (2023). Context: Details the synthesis and characterization of This compound (Compound S11) , confirming its chemical stability and structure. URL:[Link]
Sources
- 1. US7220856B2 - Substituted quinoline CCR5 receptor antagonists - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
